Melting Point Differentiation: Ethyl 5-methyl-1H-pyrrole-3-carboxylate vs. Methyl Ester and 2,5-Dimethyl Analogs
Ethyl 5-methyl-1H-pyrrole-3-carboxylate exhibits a melting point of 72–72.5 °C, which is approximately 46 °C lower than that of its closest methyl ester analog, methyl 5-methyl-1H-pyrrole-3-carboxylate (mp = 118 °C), and approximately 46 °C lower than the 2,5-dimethyl-substituted ethyl ester analog, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (mp = 118–119 °C) [1]. Both comparator compounds also exhibit melting points essentially identical to the unsubstituted ethyl 1H-pyrrole-3-carboxylate (mp = 118 °C) .
| Evidence Dimension | Melting point (capillary method, recrystallized from ethyl ether/ligroine) |
|---|---|
| Target Compound Data | 72–72.5 °C |
| Comparator Or Baseline | Methyl 5-methyl-1H-pyrrole-3-carboxylate: 118 °C; Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: 118–119 °C; Ethyl 1H-pyrrole-3-carboxylate: 118 °C |
| Quantified Difference | Δmp ≈ −46 °C vs. all three comparators |
| Conditions | Recrystallized from ethyl ether/ligroine (for target compound); standard melting point determination |
Why This Matters
A 46 °C lower melting point enables melt-phase handling or low-temperature processing that is inaccessible with the higher-melting analogs, directly impacting formulation and synthetic workflow design.
- [1] CAS Common Chemistry. 1H-Pyrrole-3-carboxylic acid, 5-methyl-, methyl ester (CAS 40611-76-5). https://commonchemistry.cas.org/detail?cas_rn=40611-76-5 View Source
